

(5-Chloropyrazin-2-yl)methanol structure and IUPAC name

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Compound of Interest

Compound Name: (5-Chloropyrazin-2-yl)methanol

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An In-Depth Technical Guide to (5-Chloropyrazin-2-yl)methanol for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate, **(5-Chloropyrazin-2-yl)methanol**. We will delve into its fundamental properties, synthesis, and critical role as a building block in modern pharmaceutical research, grounded in established scientific principles and methodologies.

Core Chemical Identity and Structure

(5-Chloropyrazin-2-yl)methanol is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and a hydroxymethyl group. The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs, making its derivatives, such as this one, highly valuable in medicinal chemistry.^[1]

IUPAC Nomenclature and Synonyms

The standardized IUPAC name for this compound is **(5-chloropyrazin-2-yl)methanol**.^[2] It is also commonly referred to by several synonyms in commercial and academic literature, including:

- 2-Chloro-5-(hydroxymethyl)pyrazine^[2]

- 5-Chloro-2-pyrazinemethanol[2][3]
- (5-Chloro-2-pyrazinyl)methanol[2][3][4]

Chemical Structure

The structure consists of a pyrazine ring, which is a diazine with nitrogen atoms at positions 1 and 4. A chlorine atom is attached at position 5, and a methanol (hydroxymethyl) group is at position 2.

Caption: Chemical structure of **(5-Chloropyrazin-2-yl)methanol**.

Key Identifiers

A summary of essential identifiers for this compound is provided below for unambiguous reference.

Identifier	Value	Source(s)
CAS Number	72788-94-4	[2][3][4][5]
Molecular Formula	C ₅ H ₅ ClN ₂ O	[2][3][5]
Molecular Weight	144.56 g/mol	[2][3][5]
InChIKey	YUTQYZGRAJOIJV-UHFFFAOYSA-N	[2][5]
Canonical SMILES	<chem>C1=C(N=CC(=N1)Cl)CO</chem>	[2]

Physicochemical Properties

The physical and chemical properties of **(5-Chloropyrazin-2-yl)methanol** dictate its handling, storage, and reactivity in synthetic applications. These properties are crucial for designing experimental conditions and purification strategies.

Property	Value	Source(s)
Appearance	Off-white to light yellow solid	[4][6]
Melting Point	62-63 °C	[4][5][6]
Boiling Point	255.7 ± 35.0 °C (Predicted)	[4][5][6]
Density	1.422 ± 0.06 g/cm ³ (Predicted)	[4][5][6]
pKa	12.39 ± 0.10 (Predicted)	[4][6]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C	[4][6]

Synthesis and Mechanistic Considerations

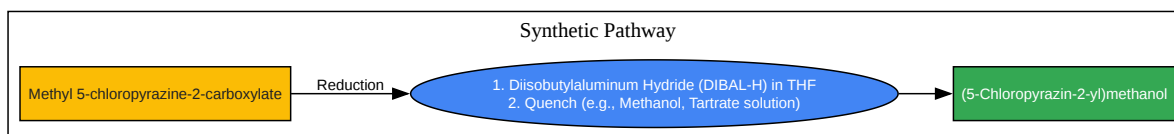
(5-Chloropyrazin-2-yl)methanol is typically synthesized via the reduction of a more oxidized precursor, such as methyl 5-chloropyrazine-2-carboxylate or 5-chloropyrazine-2-carboxylic acid. The choice of reducing agent is critical and depends on the starting material's reactivity.

Rationale for Synthetic Route

The reduction of carboxylic acid esters is a fundamental transformation in organic synthesis. For this specific conversion, a powerful hydride-donating reagent is necessary because esters are less electrophilic than aldehydes or ketones.

- Starting Material Selection: Methyl 5-chloropyrazine-2-carboxylate is a common and commercially available starting material.[4] It is derived from the corresponding carboxylic acid, 5-chloropyrazine-2-carboxylic acid.[7][8]
- Choice of Reducing Agent:
 - Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[9][10] Its high reactivity necessitates anhydrous conditions, as it reacts violently with water.[9]
 - Diisobutylaluminum hydride (DIBAL-H) is also effective, especially at low temperatures, for the reduction of esters to alcohols.[4] It offers good control over the reaction.

- Sodium borohydride (NaBH_4) is generally not reactive enough to reduce esters or carboxylic acids under standard conditions and is therefore unsuitable for this direct transformation.[9]



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Caption: General synthetic scheme for the preparation of **(5-Chloropyrazin-2-yl)methanol**.

Role in Drug Discovery and Development

The pyrazine ring is a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding as an acceptor.[1] **(5-Chloropyrazin-2-yl)methanol** serves as a versatile building block, providing three key points for molecular elaboration:

- The Chlorine Atom: Acts as a leaving group for nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) reactions or as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents.
- The Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group itself for nucleophilic substitution, enabling chain extension or linkage to other molecular fragments.
- The Pyrazine Ring: The nitrogen atoms can be protonated or can participate in non-covalent interactions within a biological target's active site.

This trifecta of functionality makes the molecule an ideal starting point for constructing libraries of complex compounds for screening in drug discovery programs.[5][11]

Validated Experimental Protocol: Synthesis from Ester

The following protocol details a reliable method for the synthesis of **(5-Chloropyrazin-2-yl)methanol**, adapted from established procedures.^[4] This self-validating system includes in-process checks and a clear workup procedure to ensure purity and yield.

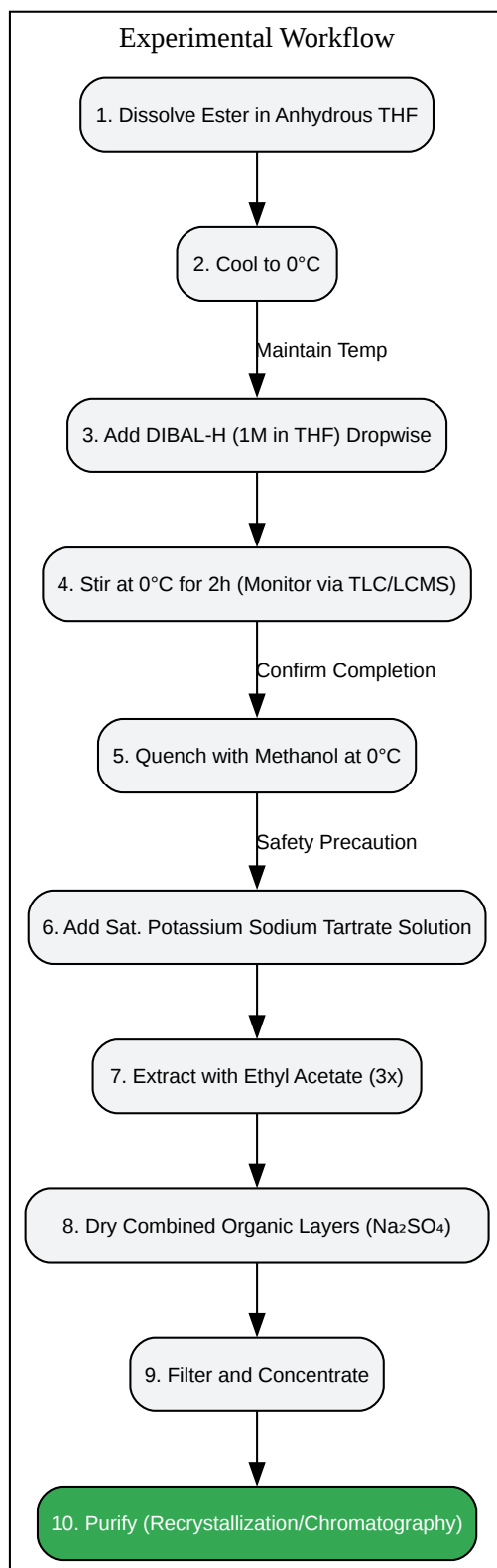
Materials and Reagents

- Methyl 5-chloropyrazine-2-carboxylate
- Diisobutylaluminum hydride (DIBAL-H), 1M solution in tetrahydrofuran (THF)
- Anhydrous Tetrahydrofuran (THF)
- Methanol
- Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
- Ethyl acetate
- Anhydrous sodium sulfate
- Standard laboratory glassware, under an inert atmosphere (N₂ or Ar)

Step-by-Step Procedure

- **Reaction Setup:** Dissolve methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
- **Cooling:** Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and prevent side product formation.
- **Addition of Reducing Agent:** Add the 1M solution of DIBAL-H in THF (2.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is crucial for safety and selectivity.

- **Reaction Monitoring:** Stir the reaction mixture at 0 °C for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to confirm the consumption of the starting material.
- **Quenching:** Carefully quench the reaction by the slow, dropwise addition of methanol to consume excess DIBAL-H. This step is highly exothermic.
- **Workup:** Add a saturated solution of potassium sodium tartrate and allow the mixture to warm to room temperature. Stir vigorously until the layers separate. The tartrate solution chelates the aluminum salts, breaking up the emulsion and facilitating extraction.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** The resulting solid can be further purified by recrystallization or column chromatography if necessary to achieve high purity.



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Caption: Step-by-step workflow for the reduction of methyl 5-chloropyrazine-2-carboxylate.

Safety, Handling, and Storage

As a laboratory chemical, **(5-Chloropyrazin-2-yl)methanol** must be handled with appropriate precautions.

- Hazard Statements: According to GHS classifications, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][6]
- Precautionary Statements:
 - Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
 - Wear protective gloves, eye protection, and face protection.[3]
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
- Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C.[4][6]

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References

- 1. mdpi.com [mdpi.com]
- 2. (5-Chloropyrazin-2-yl)methanol | C₅H₅ClN₂O | CID 23462054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 72788-94-4 | (5-chloropyrazin-2-yl)methanol - Synblock [synblock.com]
- 4. (5-CHLOROPYRAZIN-2-YL)METHANOL CAS#: 72788-94-4 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Synthesis routes of 5-Chloropyrazine-2-carboxylic acid [benchchem.com]

- 8. 5-Chloropyrazine-2-carboxylic acid | 36070-80-1 [sigmaaldrich.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. One moment, please... [chemistrysteps.com]
- 11. (5-Chloropyrazin-2-yl)methanol, CasNo.72788-94-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
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